molecular formula C9H10ClNO2 B11820740 N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine

N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine

Cat. No.: B11820740
M. Wt: 199.63 g/mol
InChI Key: PPXXDFSKKVNXLK-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C9H10ClNO2 It is known for its unique structure, which includes a chloro and methoxy group attached to a phenyl ring, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro and methoxy groups can also influence the compound’s binding affinity and specificity for its targets. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine can be compared with other similar compounds, such as:

    N-[1-(2-chlorophenyl)ethylidene]hydroxylamine: Lacks the methoxy group, which can affect its reactivity and biological activity.

    N-[1-(3-methoxyphenyl)ethylidene]hydroxylamine: Lacks the chloro group, which can influence its chemical properties and interactions.

    This compound derivatives: Various derivatives with different substituents can exhibit unique properties and applications.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C9H10ClNO2/c1-6(11-12)7-4-3-5-8(13-2)9(7)10/h3-5,12H,1-2H3

InChI Key

PPXXDFSKKVNXLK-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=C(C(=CC=C1)OC)Cl

Origin of Product

United States

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